[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid
CAS No.:
Cat. No.: VC14476576
Molecular Formula: C20H20O8P2
Molecular Weight: 450.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O8P2 |
|---|---|
| Molecular Weight | 450.3 g/mol |
| IUPAC Name | [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid |
| Standard InChI | InChI=1S/C20H20O8P2/c21-20(29(22,23)24,30(25,26)27)14-28-19-11-5-10-18(13-19)17-9-4-8-16(12-17)15-6-2-1-3-7-15/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) |
| Standard InChI Key | NWIARQRYIRVYCM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O |
Introduction
[1-Hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid is a complex organic compound belonging to the class of hydroxyphosphonates. It features multiple phenyl groups and phosphonic acid functionalities, which contribute to its stability and diverse applications in medicinal chemistry and industrial processes. The compound's unique structure enhances its specificity in interacting with biological targets, making it valuable in both research and industrial applications.
Synthesis Methods
The synthesis of [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of phenyl-substituted phenols with phosphonic acid derivatives under controlled conditions. Catalysts and specific temperature and pressure conditions are often required to ensure high yield and purity.
Industrial Production
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for achieving consistent quality and efficiency.
Biological Activity
[1-Hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid exhibits potential biological activities due to its ability to interact with various biological targets. Key mechanisms include:
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Inhibition of Enzymatic Activity: Phosphonic acids can inhibit certain enzymes, particularly those involved in metabolic pathways, leading to altered cellular functions and therapeutic implications.
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Modulation of Cell Signaling Pathways: The compound may influence signaling pathways associated with cell growth, apoptosis, and inflammation by interacting with receptors involved in these pathways.
Biological Activity Data Table
| Mechanism | Description |
|---|---|
| Inhibition of Enzymatic Activity | Inhibits enzymes involved in metabolic pathways, affecting cellular functions. |
| Modulation of Cell Signaling Pathways | Influences pathways related to cell growth, apoptosis, and inflammation by interacting with receptors. |
Comparison with Similar Compounds
Compared to similar compounds, [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid stands out due to its unique structure, which provides enhanced stability and specificity in its interactions with biological targets. This uniqueness makes it a valuable compound in both research and industrial applications.
Comparison Table
| Compound | Unique Features |
|---|---|
| [1-Hydroxy-2-[3-(3-Phenylphenyl)Phenoxy]-1-Phosphonoethyl]Phosphonic Acid | Enhanced stability and specificity due to its unique structure. |
| [1-Hydroxy-1-Phosphono-2-[1,1’;4’,1’']Terphenyl-3-Yloxy-Ethyl]Phosphonic Acid | Different terphenyl structure, potentially affecting biological interactions. |
| 3-(4-Chloro-Phenyl)-3-Hydroxy-2,2-Dimethyl-Propionic Acid Methyl Ester Derivatives | Chloro and methyl ester functionalities, which may alter its reactivity and applications. |
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